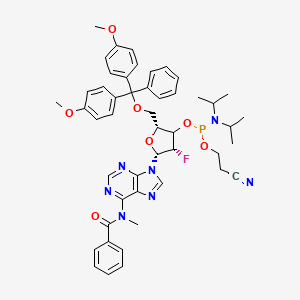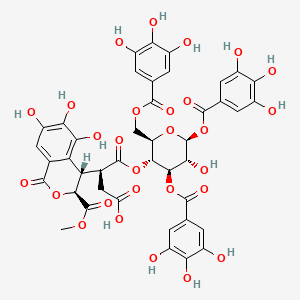
Chk1-IN-9
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chk1-IN-9 is a small molecule inhibitor that targets checkpoint kinase 1 (CHK1), a serine/threonine kinase involved in the DNA damage response. CHK1 plays a crucial role in maintaining genomic stability by regulating cell cycle progression and DNA repair mechanisms. Inhibition of CHK1 has been explored as a therapeutic strategy in cancer treatment, as it can sensitize cancer cells to DNA-damaging agents and enhance the efficacy of chemotherapy and radiotherapy.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Chk1-IN-9 involves multiple steps, starting from commercially available starting materials. The key steps typically include the formation of the core structure through cyclization reactions, followed by functional group modifications to introduce specific substituents that enhance the compound’s potency and selectivity for CHK1. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the specific laboratory or industrial process.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while ensuring the purity and consistency of the final product. This process may include optimization of reaction conditions, purification techniques such as crystallization or chromatography, and quality control measures to meet regulatory standards.
化学反応の分析
Types of Reactions
Chk1-IN-9 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often to form hydroxyl or carbonyl groups.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms to reduce functional groups.
Substitution: Replacement of one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Common reagents used in the synthesis and modification of this compound include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions are typically intermediates or derivatives of this compound that possess modified functional groups, which can be further processed to yield the final active compound.
科学的研究の応用
Chemistry: Used as a tool compound to study the role of CHK1 in DNA damage response and cell cycle regulation.
Biology: Investigated for its effects on cellular processes such as DNA repair, apoptosis, and cell proliferation.
Medicine: Explored as a therapeutic agent in cancer treatment, particularly in combination with DNA-damaging agents to enhance their efficacy.
作用機序
Chk1-IN-9 exerts its effects by inhibiting the activity of CHK1, thereby disrupting the DNA damage response and cell cycle checkpoints. This inhibition leads to the accumulation of DNA damage in cancer cells, ultimately resulting in cell death. The molecular targets of this compound include the ATP-binding site of CHK1, where it competes with ATP and prevents the phosphorylation of downstream substrates involved in DNA repair and cell cycle progression.
類似化合物との比較
Chk1-IN-9 is one of several CHK1 inhibitors that have been developed for research and therapeutic purposes. Similar compounds include:
GDC-0575: Another CHK1 inhibitor with potent anti-cancer activity.
LY2603618: A selective CHK1 inhibitor used in combination with chemotherapy.
MK-8776: A CHK1 inhibitor that enhances the efficacy of DNA-damaging agents.
This compound is unique in its specific chemical structure and binding affinity for CHK1, which may offer advantages in terms of potency, selectivity, and pharmacokinetic properties compared to other CHK1 inhibitors.
特性
分子式 |
C19H18F2N8O |
|---|---|
分子量 |
412.4 g/mol |
IUPAC名 |
5-[[5-(2,2-difluoroethyl)-6-oxopyrido[3,2-d]pyrimidin-2-yl]amino]-3-(pyrrolidin-3-ylamino)pyridine-2-carbonitrile |
InChI |
InChI=1S/C19H18F2N8O/c20-17(21)10-29-16-9-25-19(28-13(16)1-2-18(29)30)27-12-5-14(15(6-22)24-8-12)26-11-3-4-23-7-11/h1-2,5,8-9,11,17,23,26H,3-4,7,10H2,(H,25,27,28) |
InChIキー |
SIJZFZFUKHLAEE-UHFFFAOYSA-N |
正規SMILES |
C1CNCC1NC2=C(N=CC(=C2)NC3=NC=C4C(=N3)C=CC(=O)N4CC(F)F)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[4-[[(2S)-2-[[(2S)-2-[[(2S)-6-[3-[2-[2-[2-[2-[2-[2-[2-[2-[bis[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]hexanoyl]amino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]carbamate](/img/structure/B12370779.png)









![disodium;chromium(3+);2-[(3-methyl-5-oxo-1-phenylpyrazol-2-id-4-yl)diazenyl]-5-nitrophenolate;4-[(3-methyl-5-oxo-1-phenylpyrazol-2-id-4-yl)diazenyl]-3-oxidonaphthalene-1-sulfonate](/img/structure/B12370835.png)

